Cas no 1228569-83-2 ((2S)-2-(2,5-Dichlorophenyl)pyrrolidine)

(2S)-2-(2,5-Dichlorophenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a 2,5-dichlorophenyl substituent at the stereogenic center. This compound is of interest in pharmaceutical and agrochemical research due to its structural rigidity and potential as a building block for bioactive molecules. The stereospecific (S)-configuration enhances its utility in asymmetric synthesis, enabling precise control over enantioselective reactions. Its dichlorophenyl group contributes to lipophilicity, potentially improving membrane permeability in drug design. The pyrrolidine core offers a constrained scaffold for modulating receptor interactions. This compound is typically employed in medicinal chemistry for lead optimization and as a chiral intermediate in the synthesis of more complex targets. High-purity grades are available for research applications requiring strict stereochemical integrity.
(2S)-2-(2,5-Dichlorophenyl)pyrrolidine structure
1228569-83-2 structure
Product name:(2S)-2-(2,5-Dichlorophenyl)pyrrolidine
CAS No:1228569-83-2
MF:C10H11Cl2N
MW:216.107040643692
CID:4760780

(2S)-2-(2,5-Dichlorophenyl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • (S)-2-(2,5-Dichlorophenyl)pyrrolidine
    • (2S)-2-(2,5-Dichlorophenyl)pyrrolidine
    • Inchi: 1S/C10H11Cl2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1
    • InChI Key: QPWHFAUOXMVIQL-JTQLQIEISA-N
    • SMILES: ClC1C=CC(=CC=1[C@@H]1CCCN1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Topological Polar Surface Area: 12
  • XLogP3: 3.1

(2S)-2-(2,5-Dichlorophenyl)pyrrolidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A109009123-1g
(S)-2-(2,5-Dichlorophenyl)pyrrolidine
1228569-83-2 97%
1g
$790.56 2023-09-03
Ambeed
A200336-1g
(S)-2-(2,5-Dichlorophenyl)pyrrolidine
1228569-83-2 97%
1g
$694.0 2024-04-25
Crysdot LLC
CD11321028-1g
(S)-2-(2,5-Dichlorophenyl)pyrrolidine
1228569-83-2 97%
1g
$688 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1762825-1g
(s)-2-(2,5-Dichlorophenyl)pyrrolidine
1228569-83-2 98%
1g
¥6315.00 2024-08-09

Additional information on (2S)-2-(2,5-Dichlorophenyl)pyrrolidine

Comprehensive Guide to (2S)-2-(2,5-Dichlorophenyl)pyrrolidine (CAS No. 1228569-83-2): Properties, Applications, and Market Insights

(2S)-2-(2,5-Dichlorophenyl)pyrrolidine (CAS No. 1228569-83-2) is a chiral organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrrolidine derivative features a 2,5-dichlorophenyl substituent, which contributes to its unique chemical and biological properties. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery and material science.

The molecular structure of (2S)-2-(2,5-Dichlorophenyl)pyrrolidine includes a five-membered pyrrolidine ring with a stereocenter at the 2-position. This chiral center makes the compound particularly valuable for asymmetric synthesis and enantioselective reactions. The presence of two chlorine atoms on the phenyl ring enhances its lipophilicity, which can influence its pharmacokinetic properties in potential pharmaceutical applications.

Recent studies have explored the use of CAS 1228569-83-2 as a building block in medicinal chemistry. Its structural features make it a promising scaffold for developing novel bioactive molecules. The compound's chiral purity is crucial for many applications, particularly in the development of stereospecific drugs where enantiomeric purity can significantly impact therapeutic efficacy and safety profiles.

In the field of agrochemicals, (2S)-2-(2,5-Dichlorophenyl)pyrrolidine derivatives have shown potential as intermediates for crop protection agents. The dichlorophenyl moiety in its structure is particularly interesting for designing compounds with specific biological activities against plant pathogens. Researchers are investigating how modifications to this core structure can lead to improved pesticidal properties while maintaining environmental safety.

The synthesis of 1228569-83-2 typically involves asymmetric methodologies to ensure the desired (S)-configuration at the stereocenter. Modern synthetic approaches often employ chiral auxiliaries or catalytic asymmetric hydrogenation techniques. The development of efficient synthetic routes to this compound remains an active area of research, with particular focus on improving yield and enantioselectivity.

Analytical characterization of (2S)-2-(2,5-Dichlorophenyl)pyrrolidine typically involves advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry. These methods are essential for confirming the compound's identity, purity, and enantiomeric excess. The growing demand for high-purity chiral compounds in pharmaceutical development has increased the importance of robust analytical methods for quality control.

Market trends indicate rising interest in chiral building blocks like CAS 1228569-83-2, driven by the expanding pharmaceutical and specialty chemicals sectors. The global market for enantiomerically pure compounds is projected to grow significantly, with particular demand from drug discovery programs targeting neurological and metabolic disorders. This compound's unique structural features position it well for these emerging applications.

From a regulatory perspective, (2S)-2-(2,5-Dichlorophenyl)pyrrolidine requires proper handling according to standard laboratory safety protocols. While not classified as hazardous under current regulations, appropriate precautions should be taken when working with this chemical, including the use of personal protective equipment and proper ventilation. Researchers should consult relevant safety data sheets for specific handling instructions.

The future research directions for 1228569-83-2 include exploring its potential as a ligand in asymmetric catalysis and investigating its biological activity profile. Computational chemistry approaches are being employed to predict its interactions with various biological targets, which could accelerate its application in drug discovery programs. These interdisciplinary approaches are expected to reveal new opportunities for this versatile compound.

In conclusion, (2S)-2-(2,5-Dichlorophenyl)pyrrolidine (CAS No. 1228569-83-2) represents an important chiral building block with diverse potential applications. Its unique structural features, combined with growing interest in enantiomerically pure compounds, make it a valuable target for both academic research and industrial development. As synthetic methodologies advance and new biological activities are discovered, this compound is likely to play an increasingly significant role in chemical and pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:1228569-83-2)(2S)-2-(2,5-Dichlorophenyl)pyrrolidine
A933519
Purity:99%
Quantity:1g
Price ($):625.0